molecular formula C18H13Cl2N5OS2 B14970663 N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14970663
M. Wt: 450.4 g/mol
InChI Key: YPKAHTRKESWJSG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group, a pyrrole ring, a thiophene ring, and a triazole ring, making it a multifaceted molecule with diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl acetamide, followed by the introduction of the triazole ring through cyclization reactions. The pyrrole and thiophene rings are then incorporated via substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions, often using thiol reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

    N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide analogs: Compounds with slight modifications in the triazole, pyrrole, or thiophene rings.

    Other triazole-based compounds: Molecules with different substituents on the triazole ring but similar overall structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C18H13Cl2N5OS2

Molecular Weight

450.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13Cl2N5OS2/c19-12-5-3-6-13(16(12)20)21-15(26)11-28-18-23-22-17(14-7-4-10-27-14)25(18)24-8-1-2-9-24/h1-10H,11H2,(H,21,26)

InChI Key

YPKAHTRKESWJSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CS4

Origin of Product

United States

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